2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium
Overview
Description
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes long hydrocarbon chains and a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium typically involves the esterification of octadec-9-enoic acid with a glycerol derivative, followed by quaternization with trimethylamine. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism by which 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium exerts its effects is primarily through its interaction with lipid bilayers in cell membranes. The long hydrocarbon chains allow it to integrate into the lipid bilayer, while the trimethylazanium group interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-dioleoyloxy-3-(trimethylammonium)propane: Similar in structure but with different chain lengths and saturation levels.
2,3-bis[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium: A closely related compound with slight variations in the ester groups.
Uniqueness
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium is unique due to its specific combination of long hydrocarbon chains and a trimethylazanium group, which provides it with distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/q+1/b22-20-,23-21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOFERRMXDATKG-YEUCEMRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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